ethyl 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate
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Overview
Description
Ethyl 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. Compounds with this scaffold have exhibited various biological activities, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of ethyl 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate involves several steps:
Cross-Coupling Reaction: The pyrrole ring is cross-coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition Reaction: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the final product.
Chemical Reactions Analysis
Ethyl 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate undergoes various chemical reactions:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Scientific Research Applications
Ethyl 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate has several scientific research applications:
Mechanism of Action
The exact mechanism of action of ethyl 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate is not fully understood. it is known to interact with various molecular targets and pathways, contributing to its biological activities .
Comparison with Similar Compounds
Ethyl 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate can be compared with other pyrrolopyrazine derivatives:
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds show more activity on kinase inhibition.
Pyrrolo[1,2-a]pyrazine derivatives: These exhibit more antibacterial, antifungal, and antiviral activities.
The uniqueness of this compound lies in its specific biological activities and its potential as a scaffold for drug discovery .
Properties
CAS No. |
2751620-76-3 |
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Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
ethyl 1-oxo-2H-pyrrolo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)7-5-8-9(13)11-3-4-12(8)6-7/h3-6H,2H2,1H3,(H,11,13) |
InChI Key |
WKAPWHLBIKJXRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=CNC(=O)C2=C1 |
Purity |
95 |
Origin of Product |
United States |
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